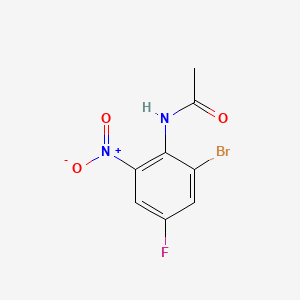
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6BrFN2O3. It is a white crystalline solid at room temperature and is soluble in some organic solvents . This compound is primarily used as an intermediate in organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide can be synthesized through a series of substitution and fluorination reactions. One common method involves the reaction of 2-bromo-4-fluoroaniline with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Aplicaciones Científicas De Investigación
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromo-4-nitrophenyl)acetamide
- N-(4-bromo-2,6-difluorophenyl)acetamide
- 2-bromo-6-fluoro-4-nitrophenol
Uniqueness
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds . This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C8H6BrFN2O3 |
|---|---|
Peso molecular |
277.05 g/mol |
Nombre IUPAC |
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(9)2-5(10)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
Clave InChI |
FDHFARBUKIXOII-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)











![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)
